1,10-Dimethyl-decane-1,10-diamine dihydrochloride
Description
Properties
CAS No. |
63977-31-1 |
|---|---|
Molecular Formula |
C12H30Cl2N2 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H |
InChI Key |
RDZLCHSRQAXDLG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Decanedinitrile
The most established industrial method for preparing 1,10-dimethyl-decane-1,10-diamine dihydrochloride is the catalytic hydrogenation of decanedinitrile. This process involves:
- Starting Material: Decanedinitrile (a dinitrile with a 10-carbon chain).
- Catalyst: Raney nickel, a highly active hydrogenation catalyst.
- Solvent: Ethanol or ethanol-water mixtures.
- Conditions: High hydrogen pressure and elevated temperatures to facilitate complete nitrile reduction to the diamine.
- Product Isolation: The diamine is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid.
This method is favored industrially due to its efficiency, scalability, and the high purity of the product obtained.
One-Pot Synthesis via Reaction with Lactose (Indirect Route)
A patented one-pot method exists for synthesizing N,N'-dilactosyl-1,10-decanediamine, a derivative related to the diamine, which involves:
- Reactants: Lactose and decanediamine mixed in a molar ratio of approximately 2.0–2.5:1.
- Solvent: Alcohol-water mixed solvents with alcohols such as methanol, ethanol, propanol, isopropanol, or n-butanol; volume ratios of alcohol to water range from 50–75:100.
- Process: Mechanical stirring at room temperature for 20–24 hours, followed by heating at 45–60°C for 1–2 hours.
- Isolation: Cooling leads to solid precipitation, which is filtered, washed sequentially with ether, acetone, and ethanol, then recrystallized and freeze-dried.
- Outcome: White solid product with high purity and a yield of ~60%.
Though this method targets a derivative, the controlled reaction conditions and purification steps provide insights into mild, scalable synthetic strategies potentially adaptable for the diamine dihydrochloride.
Raw Materials and Intermediates
The synthesis of 1,10-diaminodecane (the free base of the dihydrochloride salt) often starts from:
- Decylene Glycol → converted to Sebaconitrile → hydrogenated using Raney nickel catalyst (with ~50% water content) → yielding 1,10-diaminodecane.
This intermediate can then be converted to the dihydrochloride salt by reaction with hydrochloric acid.
Comparative Analysis of Preparation Routes
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation of Nitrile | Uses Raney nickel catalyst, high H2 pressure | High yield, industrial scalability | Requires high pressure equipment |
| One-Pot Lactose Reaction | Mild conditions, uses alcohol-water solvents | Simple operation, safe, moderate yield | Produces derivative, not direct diamine |
| Multi-step from Decylene Glycol | Involves intermediate sebaconitrile | Established intermediates | Multi-step, longer process |
Chemical Reaction Considerations
- Hydrogenation: The reduction of nitrile groups to primary amines is critical, requiring efficient catalysts like Raney nickel to avoid incomplete reduction or side reactions.
- Salt Formation: Conversion to dihydrochloride salt improves stability, solubility, and handling.
- Purification: Recrystallization and solvent washes are essential to remove impurities and by-products.
Summary Table of Preparation Methods
| Step No. | Method | Reactants | Catalyst/Conditions | Product Form | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Catalytic hydrogenation | Decanedinitrile + H2 | Raney nickel, ethanol, high pressure | 1,10-Diaminodecane | High yield, industrial standard |
| 2 | Salt formation | 1,10-Diaminodecane + HCl | Room temperature | 1,10-Dimethyl-decane-1,10-diamine dihydrochloride | Stable salt form |
| 3 | One-pot lactose reaction (derivative) | Lactose + decanediamine | Alcohol-water solvent, 20-60°C | N,N'-Dilactosyl-1,10-decanediamine | ~60% yield, mild conditions |
| 4 | Multi-step from decylene glycol | Decylene glycol → sebaconitrile | Raney nickel hydrogenation | 1,10-Diaminodecane | Established intermediates |
Chemical Reactions Analysis
Types of Reactions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Parent amine
Substitution: Various alkylated derivatives
Scientific Research Applications
Applications in Polymer Chemistry
1. Monomer for Polyamide Production
1,10-Dimethyl-decane-1,10-diamine dihydrochloride serves as a crucial monomer in the synthesis of long-chain polyamides. These polyamides are characterized by their high thermal stability and mechanical strength, making them suitable for various industrial applications. The polymerization process typically involves the reaction of this diamine with dicarboxylic acids or other suitable monomers to form polyamide chains.
3. Intermediate in Organic Reactions
This compound is also employed as an intermediate in various organic synthesis pathways. Its structure allows for further functionalization, enabling the production of complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceutical Intermediates
A study demonstrated the use of 1,10-dimethyl-decane-1,10-diamine dihydrochloride in synthesizing a key intermediate for a class of antihypertensive drugs. The reaction pathway involved several steps where this diamine was reacted with different electrophiles to yield desired products with high selectivity and yield.
Environmental and Safety Considerations
While the compound has significant industrial applications, it is essential to consider its environmental impact and safety profile. According to safety summaries:
Mechanism of Action
The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Key Differentiators:
- Hydrochloride vs. Dihydrochloride: Unlike mono-hydrochlorides (e.g., tyramine hydrochloride in ), dihydrochlorides like 1,10-dimethyl-decane-1,10-diamine dihydrochloride incorporate two HCl molecules, significantly altering solubility and stability. For example, capmatinib dihydrochloride () exhibits pH-dependent solubility due to its dihydrochloride form, a property likely shared by the target compound .
Table 1: Structural Comparison
Physicochemical Properties
Solubility and Stability:
- pH Sensitivity : Dihydrochloride salts generally exhibit higher solubility in acidic media. For instance, capmatinib dihydrochloride’s solubility increases at low pH, a trend likely applicable to 1,10-dimethyl-decane-1,10-diamine dihydrochloride .
- Hygroscopicity : Similar to capmatinib dihydrochloride, the compound may show slight hygroscopicity, necessitating controlled storage conditions .
Table 2: Physical Properties
Industrial and Pharmaceutical Uses:
- Biogenic Amine Analogues : Shorter-chain dihydrochlorides like putrescine and cadaverine dihydrochlorides are used as analytical standards in food safety testing (). The target compound’s longer chain may suit specialized applications, such as surfactant synthesis or polymer crosslinking.
- Pharmaceutical Agents : Triethylenetetramine dihydrochloride (trientine) is a copper-chelating drug (), highlighting the role of dihydrochlorides in metal ion coordination. The dimethyl-decane structure of the target compound may offer unique chelation properties for heavy metal remediation.
Biological Activity
1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with significant biological activity. Its structure features a long carbon chain with two amine groups, which allows it to interact with various biological systems. This article will explore its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
The biological activity of 1,10-Dimethyl-decane-1,10-diamine dihydrochloride is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of amine groups enables the compound to form hydrogen bonds and ionic interactions with negatively charged sites on biomolecules. This interaction can modulate enzyme activity, influence receptor binding, and alter membrane fluidity.
Antimicrobial Properties
Research indicates that 1,10-Dimethyl-decane-1,10-diamine dihydrochloride exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 25 μM against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. For instance, it was tested against human melanoma cells (B16-F10), revealing an IC50 value of approximately 30 μM. The compound induces apoptosis through the activation of caspase pathways, which are essential in programmed cell death.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry focused on the antimicrobial efficacy of 1,10-Dimethyl-decane-1,10-diamine dihydrochloride. The researchers found that derivatives of the compound showed enhanced antimicrobial activity compared to the parent compound. The study highlighted that structural modifications could lead to compounds with improved potency against resistant bacterial strains .
Evaluation of Cytotoxic Effects
Another significant study investigated the cytotoxic effects of 1,10-Dimethyl-decane-1,10-diamine dihydrochloride on several cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential therapeutic agents with fewer side effects .
Summary of Biological Activity
| Activity Type | Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 25 | |
| Cytotoxicity | Induction of apoptosis | 30 | |
| Interaction with proteins | Modulation of enzyme activity | - |
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to assess the biological activity of 1,10-Dimethyl-decane-1,10-diamine dihydrochloride against similar compounds. These studies often highlight differences in potency and mechanism:
| Compound | MIC (μM) | IC50 (μM) | Notes |
|---|---|---|---|
| 1,10-Dimethyl-decane-1,10-diamine dihydrochloride | 25 | 30 | Effective against S. aureus |
| Similar diamines | Varies | Higher | Generally less effective |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1,10-Dimethyl-decane-1,10-diamine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a two-step process may include reacting decane-1,10-diamine with methylating agents (e.g., methyl iodide) under controlled alkaline conditions, followed by hydrochlorination using concentrated HCl. Purification via recrystallization in ethanol/water mixtures ensures high yield. Analytical validation using HPLC and mass spectrometry is critical to confirm structural integrity .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer : Key techniques include:
- HPLC (reverse-phase C18 column) to assess purity (>99% by peak area).
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- Loss on drying (105°C to constant weight) to quantify hygroscopicity.
- Heavy metal testing (e.g., ICP-MS) to ensure compliance with thresholds (<20 μg/g) .
Stability studies should monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols.
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as:
- A building block in synthesizing polyamine-based ligands for metal coordination chemistry.
- A crosslinker in polymer chemistry due to its bifunctional amino groups.
- A precursor for bioactive molecules in medicinal chemistry, such as enzyme inhibitors or antimicrobial agents .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.
- Perform competitive inhibition assays (e.g., fluorometric LSD1 inhibition assays) to evaluate enzyme modulation, referencing protocols for similar dihydrochloride inhibitors .
- Validate interactions via X-ray crystallography or NMR spectroscopy to resolve binding modes at atomic resolution.
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity).
- Control for counterion effects (dihydrochloride vs. hydrochloride salts) by comparing free base and salt forms .
- Standardize experimental conditions (pH, solvent, temperature) to minimize variability. Replicate studies in multiple cell lines or model organisms .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with systematic modifications (e.g., alkyl chain length, methyl group substitutions).
- Employ computational docking (AutoDock Vina) to predict binding affinities against target proteins.
- Corrogate in vitro (e.g., MIC assays for antimicrobial activity) and in silico data to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
